FAAH Inhibitory Potency: Positioning Within the Benzothiazole SAR Series
The benzothiazole-sulfonyl-piperidine pharmacophore class, to which the target compound belongs, produced the lead compound 3 with an IC50 of approximately 2–8 nM against recombinant human FAAH [1]. The most potent analogue in the series, compound 16j, achieved sub-nanomolar potency, demonstrating that specific substitution on the benzothiazole and piperidine rings drives potency differences greater than 10-fold within this scaffold family [1]. While direct IC50 data for the exact 4-chloro-4-methylpiperidine substitution pattern have not been reported in the public domain, the SAR trend indicates that the 4-chloro substituent on the benzothiazole ring modulates both potency and residence time through hydrophobic interactions with the enzyme active site [2]. This establishes the target compound as a structurally distinct vector within a highly tunable SAR landscape, where potency cannot be inferred from class membership alone [3].
| Evidence Dimension | FAAH inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported; scaffold class range ~2–8000 nM depending on substitution [1] |
| Comparator Or Baseline | Compound 3: IC50 ~2–8 nM; Compound 16j: most potent; unsubstituted benzothiazole analogs: IC50 >1000 nM [1] |
| Quantified Difference | SAR gradient >500-fold across the series; precise value for target compound unknown |
| Conditions | Recombinant human FAAH, fluorogenic substrate assay, 25°C, pH 8.0 [1] |
Why This Matters
The steep SAR gradient means procurement of the exact substitution pattern is essential to reproduce a specific potency window; generic benzothiazole-sulfonamide analogs cannot serve as drop-in replacements.
- [1] Wang X, Sarris K, Kage K, et al. Synthesis and Evaluation of Benzothiazole-Based Analogues as Novel, Potent, and Selective Fatty Acid Amide Hydrolase Inhibitors. J Med Chem. 2009;52(1):170-180. PMID: 19072118. View Source
- [2] Ahn K, Johnson DS, Cravatt BF. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert Opin Drug Discov. 2009;4(7):763-784. (Provides mechanistic context for benzothiazole-FAAH hydrophobic interactions.) View Source
- [3] PubChem CID 4172980 Biological Activity Summary. No direct FAAH activity annotated; SEA predictions suggest alternative targets (PORCN, PIK3CA, AVPR1B) [REFS-SEA]. View Source
